Ido1-IN-20 -

Ido1-IN-20

Catalog Number: EVT-15279149
CAS Number:
Molecular Formula: C15H19BrFN7O4S
Molecular Weight: 492.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ido1-IN-20 is a small molecule compound identified as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in the metabolism of the amino acid tryptophan. IDO1 is involved in the kynurenine pathway, which is significant in immune regulation and has implications in cancer immunotherapy and other diseases. The inhibition of IDO1 can enhance immune responses against tumors, making it a promising target for therapeutic intervention.

Source and Classification

Ido1-IN-20 belongs to a class of compounds designed to inhibit IDO1 activity. The development of such inhibitors has been driven by the need to counteract tumor-induced immune suppression. Compounds like Ido1-IN-20 are classified as enzyme inhibitors, specifically targeting the heme-containing active site of IDO1.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ido1-IN-20 involves several steps that typically include:

  1. Initial Reaction: The synthesis begins with the reaction of appropriate starting materials such as imidazothiazole derivatives with electrophiles (e.g., ethyl bromoacetate) to form key intermediates.
  2. Cyclization and Reduction: These intermediates undergo intramolecular cyclization followed by reduction processes to yield more complex structures.
  3. Click Chemistry: A significant aspect of the synthesis involves click chemistry, where azides and alkynes are combined under classical conditions to generate a library of potential inhibitors. This method allows for high specificity and efficiency in forming new compounds .

The synthetic pathway is guided by computational methods to optimize binding interactions with the IDO1 active site, ensuring that the final product exhibits high inhibitory potency.

Molecular Structure Analysis

Structure and Data

Ido1-IN-20 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with IDO1. The molecular architecture includes:

  • Heme Group Interaction: The compound is designed to fit into the hydrophobic pockets of IDO1, particularly targeting pocket A where the heme group resides.
  • Binding Affinity: Structural analysis indicates that Ido1-IN-20 binds effectively within the active site, forming crucial interactions with key amino acid residues that stabilize its conformation .

Crystallographic studies have provided insights into its three-dimensional structure, revealing how modifications to its chemical framework enhance binding affinity.

Chemical Reactions Analysis

Reactions and Technical Details

Ido1-IN-20 undergoes various chemical reactions during its synthesis and when interacting with IDO1:

  • Enzymatic Reaction: Upon binding to IDO1, Ido1-IN-20 competes with tryptophan for the active site, inhibiting the enzymatic cleavage of tryptophan into kynurenine.
  • Stability Studies: Kinetic studies assess the stability of Ido1-IN-20 in biological systems, ensuring that it maintains its inhibitory activity over time .

The compound's reactivity profile is critical for understanding its potential efficacy as an inhibitor in therapeutic applications.

Mechanism of Action

Process and Data

The mechanism by which Ido1-IN-20 inhibits IDO1 involves several steps:

  1. Binding: The compound binds to the active site of IDO1, occupying critical regions that would normally accommodate tryptophan.
  2. Inhibition: This binding prevents the conversion of tryptophan into kynurenine, thereby increasing local concentrations of tryptophan and enhancing T-cell activity against tumors.
  3. Conformational Changes: Molecular dynamics simulations reveal that binding induces conformational changes in IDO1 that further stabilize the inhibitor-enzyme complex .

These insights into its mechanism underscore Ido1-IN-20's potential as a therapeutic agent in cancer treatment.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ido1-IN-20 exhibits distinct physical and chemical properties:

  • Molecular Weight: The molecular weight is essential for determining dosage and solubility characteristics.
  • Solubility: Solubility studies indicate that Ido1-IN-20 is soluble in common organic solvents, which is advantageous for formulation as a drug.
  • Stability: Stability assessments under various pH conditions provide insights into its shelf-life and suitability for clinical use .

These properties are crucial for evaluating the compound's feasibility as a drug candidate.

Applications

Scientific Uses

Ido1-IN-20 has several applications in scientific research:

  • Cancer Immunotherapy: As an IDO1 inhibitor, it is primarily investigated for enhancing anti-tumor immunity by preventing immune suppression mediated by tumor cells.
  • Research Tool: It serves as a valuable tool for studying the role of tryptophan metabolism in immune regulation and cancer biology.
  • Drug Development: Ongoing research aims to optimize Ido1-IN-20's structure for improved potency and selectivity against IDO1, contributing to novel therapeutic strategies .

The exploration of Ido1-IN-20 continues to expand our understanding of immune modulation in cancer therapy.

Introduction to IDO1 as a Therapeutic Target

Biochemical Role of IDO1 in Tryptophan-Kynurenine Pathway Regulation

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the oxidative cleavage of L-tryptophan (L-Trp) along the kynurenine pathway (KP). This reaction converts L-Trp into N-formylkynurenine, which is rapidly hydrolyzed to L-kynurenine (L-Kyn) [1] [6]. Structurally, IDO1 comprises a large catalytic domain (housing the heme cofactor) and a small regulatory domain. The catalytic domain features a highly flexible loop (residues 360–382) that controls substrate access to the heme’s sixth coordination site, where L-Trp oxidation occurs [1] [7]. Key residues like His346 coordinate the heme iron, while Ser167, Phe163, Phe226, and Arg231 form critical hydrogen bonds and π-stacking interactions with L-Trp [1] [7].

IDO1 exhibits complex kinetics, including substrate inhibition at high L-Trp concentrations (>100 µM). This phenomenon is attributed to L-Trp binding at an accessory site below the heme’s fifth coordination position (Kd ≈ 26 mM), distinct from the catalytic site [1] [7]. Unlike the hepatic enzyme TDO (tryptophan 2,3-dioxygenase), IDO1 has broader substrate specificity, accepting D-tryptophan, serotonin, and other indole derivatives. Its expression is inducible by inflammatory stimuli (e.g., IFN-γ, TNF-α) rather than dietary tryptophan fluctuations [1] [6] [9].

Table 1: Key Enzymes in Tryptophan-Kynurenine Metabolism

EnzymeExpression PatternSubstrate SpecificityPrimary Functions
IDO1Inducible (immune cells, endothelia, tumors)Broad (L/D-Trp, indoles)Immunomodulation, NAD⁺ synthesis
TDO2Constitutive (liver), inducible (tumors)Strict (L-Trp)Systemic Trp homeostasis
IDO2Limited (liver, brain, APCs)Weak catalytic activityUncertain immune roles

Immunomodulatory Functions of IDO1: Enzymatic vs. Non-Enzymatic Signaling

IDO1 drives immunosuppression through dual mechanisms: enzymatic activity and non-enzymatic signaling. The enzymatic pathway depletes local tryptophan and generates kynurenine metabolites, creating an immunosuppressive microenvironment. Key effects include:

  • Tryptophan depletion: Activates the GCN2 kinase pathway in T cells, leading to anergy and cell-cycle arrest [1] [9].
  • Kynurenine accumulation: Binds the aryl hydrocarbon receptor (AhR) on dendritic cells (DCs) and T cells, promoting differentiation of regulatory T cells (Tregs) and suppressing effector T cells [1] [6] [9].
  • Metabolic reprogramming: Kynurenine metabolites (e.g., quinolinic acid) fuel de novo NAD⁺ synthesis, supporting mitochondrial energetics in tumors [5] [8].

The non-enzymatic signaling function, discovered more recently, depends on IDO1’s immunoreceptor tyrosine-based inhibitory motifs (ITIMs; Tyr111 and Tyr249). When phosphorylated by Src kinases, these motifs recruit phosphatases SHP-1/SHP-2, triggering downstream events:

  • Sustained expression of immunoregulatory genes (e.g., TGF-β) via non-canonical NF-κB signaling [1].
  • Integration with immune checkpoints: CTLA-4 or PD-L1 engagement on DCs activates IDO1’s ITIMs, amplifying Treg induction [1] [9].
  • Environmental sensing: Under inflammatory conditions (e.g., IL-6), SOCS3 binds phosphorylated ITIMs, targeting IDO1 for proteasomal degradation and reversing tolerance [1] [6].

This duality positions IDO1 as a "moonlighting protein" that adapts to microenvironmental cues, switching between catalytic and signaling roles to enforce immune tolerance [1] [6].

Table 2: Non-Enzymatic Functions of IDO1

Signaling ComponentBinding PartnerDownstream EffectPathway Outcome
pTyr111 (ITIM-1)SHP-1/SHP-2TGF-β activationLong-term DC tolerance
pTyr249 (ITIM-2)SOCS3Ubiquitin-mediated degradationLoss of immunosuppression
ITIM-phosphorylated IDO1PI3K (via YENM motif)Relocation to early endosomesNon-catalytic signaling amplification

Rationale for Targeting IDO1 in Immune-Oncology and Chronic Inflammatory Diseases

IDO1 overexpression correlates with poor prognosis across cancers (e.g., melanoma, pancreatic ductal adenocarcinoma (PDAC), attributed to three tumor-promoting mechanisms:

  • Immune Evasion: IDO1⁺ dendritic cells and tumor cells deplete tryptophan and produce kynurenine, inhibiting CD8⁺ T cells/NK cells while expanding Tregs and myeloid-derived suppressor cells (MDSCs) [3] [9]. In PDAC, IDO1-Kyn-AhR signaling reprograms the tumor microenvironment (TME) into an immunologically "cold" state resistant to checkpoint inhibitors [5] [9].
  • Stroma-Metabolic Coupling: In PDAC, cancer cells export IDO1-derived formate, which pancreatic stellate cells use for purine synthesis, supporting stromal-tumor metabolic symbiosis [4] [5].
  • Neovascularization: IDO1 licenses a unique myeloid cell population (IDO1-dependent vascularizing cells, IDVCs) to produce IL-6, driving pathologic angiogenesis in metastatic niches [6].

Clinical setbacks with first-generation IDO1 inhibitors (e.g., epacadostat) in Phase III trials highlight limitations of targeting only enzymatic activity, as non-enzymatic signaling persists. Novel approaches like Ido1-IN-20 address this by:

  • Dual inhibition: Simultaneously blocking heme-dependent catalysis and ITIM phosphorylation [3] [7].
  • Combination potential: Synergizing with PD-1/CTLA-4 inhibitors to reverse T-cell exhaustion [3] [9].
  • Metabolic sensitization: Enhancing efficacy of serine/glycine restriction in tumors by blocking IDO1-driven one-carbon metabolism [4].

Table 3: IDO1 Targeting in Clinical Development

CompoundTarget SpecificityDevelopment StatusKey Combination Partners
EpacadostatIDO1 enzymatic inhibitionPhase III (failed monotherapy)Pembrolizumab (anti-PD-1)
NavoximodIDO1 enzymatic inhibitionPhase IIAtezolizumab (anti-PD-L1)
BMS-986205IDO1 enzymatic inhibitionPhase IIINivolumab (anti-PD-1)
Ido1-IN-20Enzymatic + non-enzymatic inhibitionPreclinicalNot yet disclosed

PROTAC-based degraders (e.g., proteolysis-targeting chimeras) represent another frontier, enabling complete IDO1 elimination to ablate both enzymatic and scaffolding functions [3].

Properties

Product Name

Ido1-IN-20

IUPAC Name

N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[[(3S)-1-sulfamoylpiperidin-3-yl]methylamino]-1,2,5-oxadiazole-3-carboximidamide

Molecular Formula

C15H19BrFN7O4S

Molecular Weight

492.3 g/mol

InChI

InChI=1S/C15H19BrFN7O4S/c16-11-6-10(3-4-12(11)17)20-15(21-25)13-14(23-28-22-13)19-7-9-2-1-5-24(8-9)29(18,26)27/h3-4,6,9,25H,1-2,5,7-8H2,(H,19,23)(H,20,21)(H2,18,26,27)/t9-/m0/s1

InChI Key

XJKNBQWZESIJKO-VIFPVBQESA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)N)CNC2=NON=C2C(=NC3=CC(=C(C=C3)F)Br)NO

Isomeric SMILES

C1C[C@H](CN(C1)S(=O)(=O)N)CNC2=NON=C2C(=NC3=CC(=C(C=C3)F)Br)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.